![molecular formula C16H19N3O5S B6118174 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol
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Overview
Description
6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various signaling pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
The compound 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol has been found to produce various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol in lab experiments is its potent anti-inflammatory and antioxidant properties. It can be used to study the mechanisms involved in inflammation and oxidative stress and their role in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound could be used as a potential chemotherapeutic agent for the treatment of various types of cancer. Further studies are needed to explore the full potential of this compound and its applications in various areas of scientific research.
Synthesis Methods
The synthesis method of 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol involves the reaction of 6-methyl-4-pyrimidinol with 2-(2-chloroethoxy)ethyl 2-(5-methyl-2-nitrophenoxy)ethyl sulfide in the presence of a base such as potassium carbonate. The reaction mixture is then heated at a suitable temperature to obtain the desired product.
Scientific Research Applications
The compound 6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
4-methyl-2-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11-3-4-13(19(21)22)14(9-11)24-6-5-23-7-8-25-16-17-12(2)10-15(20)18-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYRUOVDXUFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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